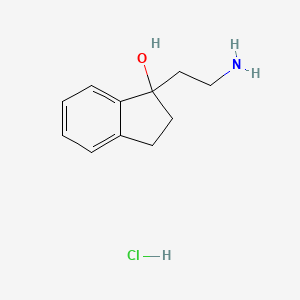

1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride

Beschreibung

1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride is a chiral bicyclic compound featuring an aminoethyl group attached to a dihydroindenol scaffold. Its molecular formula is C₉H₁₂ClNO (MW: 185.65 g/mol) . The compound is identified by multiple CAS numbers, including 547740-43-2 and 100160-69-8, and is often referenced in enantiomerically pure forms such as (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-8-7-11(13)6-5-9-3-1-2-4-10(9)11;/h1-4,13H,5-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTCFFHCHNKWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride typically involves the reaction of 2,3-dihydroindene with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also modulate signaling pathways and enzyme activities, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₂ (MW: 241.72 g/mol) .

- Key Differences : Incorporates an ethyl carboxylate group instead of a hydroxyl group. This ester functionalization increases hydrophobicity and alters reactivity, making it suitable for prodrug strategies or esterase-activated delivery systems.

- Synthesis: Likely involves esterification of the parent dihydroindenol compound .

Dimetindene

- Structure: 2-(2-Dimethylaminoethyl)-1-indanone.

- Key Differences: Replaces the hydroxyl group with a ketone and adds a dimethylaminoethyl chain.

- Application : Clinically used as an antihistamine, highlighting how structural modifications (e.g., ketone vs. hydroxyl) can shift therapeutic activity .

Pharmacological Analogs

1-(2-Aminoethyl)-3-(fluorophenyl)urea hydrochloride derivatives

- Structure: Feature a urea linkage (NH-C(=O)-NH) instead of the dihydroindenol core .

- Properties : Higher melting points (180–210°C) due to hydrogen-bonding capacity of urea .

- Bioactivity: Act as β₁-selective adrenoceptor partial agonists, indicating divergent pharmacological targets compared to the dihydroindenol compound .

Dexmedetomidine hydrochloride

- Structure : Imidazole derivative with a 2,3-dimethylphenyl group.

- Application: A sedative targeting α₂-adrenergic receptors, demonstrating that aminoethyl groups attached to aromatic systems can yield varied receptor selectivity .

Functional Group Variants

1-(2-Aminoethyl)maleimide hydrochloride

- Structure : Maleimide group enables thiol-reactive crosslinking.

Physical Properties

Biologische Aktivität

1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an aminoethyl group linked to a dihydroindenol moiety, which contributes to its unique chemical properties. Its molecular formula is C₁₁H₁₅ClN, with a molecular weight of approximately 201.7 g/mol. The presence of the amino group allows for various interactions with biological macromolecules, making it a subject of interest for therapeutic applications.

The biological activity of 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This interaction may modulate various signaling pathways, potentially affecting cell proliferation, apoptosis, and metabolic processes.

Potential Mechanisms Include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to specific receptors, altering their signaling capabilities.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research has indicated that 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride possesses several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the specific mechanisms involved .

- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the efficacy of 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride against common pathogens. Results indicated significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Anticancer Activity :

-

Neuroprotective Study :

- A recent study investigated the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cultures. The results showed a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)piperazine | Antimicrobial, anticancer | Known for diverse pharmacological profiles |

| 1-(2-Aminoethyl)-3-methyl-1H-imidazolium | Anticancer | Utilized in carbohydrate analysis |

| 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride | Antimicrobial, anticancer, neuroprotective | Unique structural features enhancing reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.